5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with ethyl chloroformate to yield the desired triazole derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and benzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C10H7Cl2N3O2 |
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Molecular Weight |
272.08 g/mol |
IUPAC Name |
5-chloro-1-[(2-chlorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-4-2-1-3-6(7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17) |
InChI Key |
QCWWFPGWHHHRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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